

# LGH447 inhibitor preclinical studies overview

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## Compound of Interest

Compound Name: PIM-447 dihydrochloride

Cat. No.: B608556

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An In-depth Technical Guide to the Preclinical Studies of the Pan-PIM Kinase Inhibitor LGH447

## Introduction

LGH447, also known as PIM447, is an orally available and selective pan-PIM kinase inhibitor that has demonstrated potential antineoplastic activity in preclinical studies.[1][2] The PIM (Proviral integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are downstream effectors of numerous cytokine and growth factor signaling pathways.[1] These kinases play a crucial role in cell cycle progression and the inhibition of apoptosis.[1] Overexpression of PIM kinases is associated with various hematologic malignancies, with multiple myeloma (MM) exhibiting the highest levels of PIM2 expression.[3] This document provides a comprehensive overview of the preclinical studies of LGH447, detailing its mechanism of action, in vitro and in vivo activities, and synergistic potential with other anti-cancer agents.

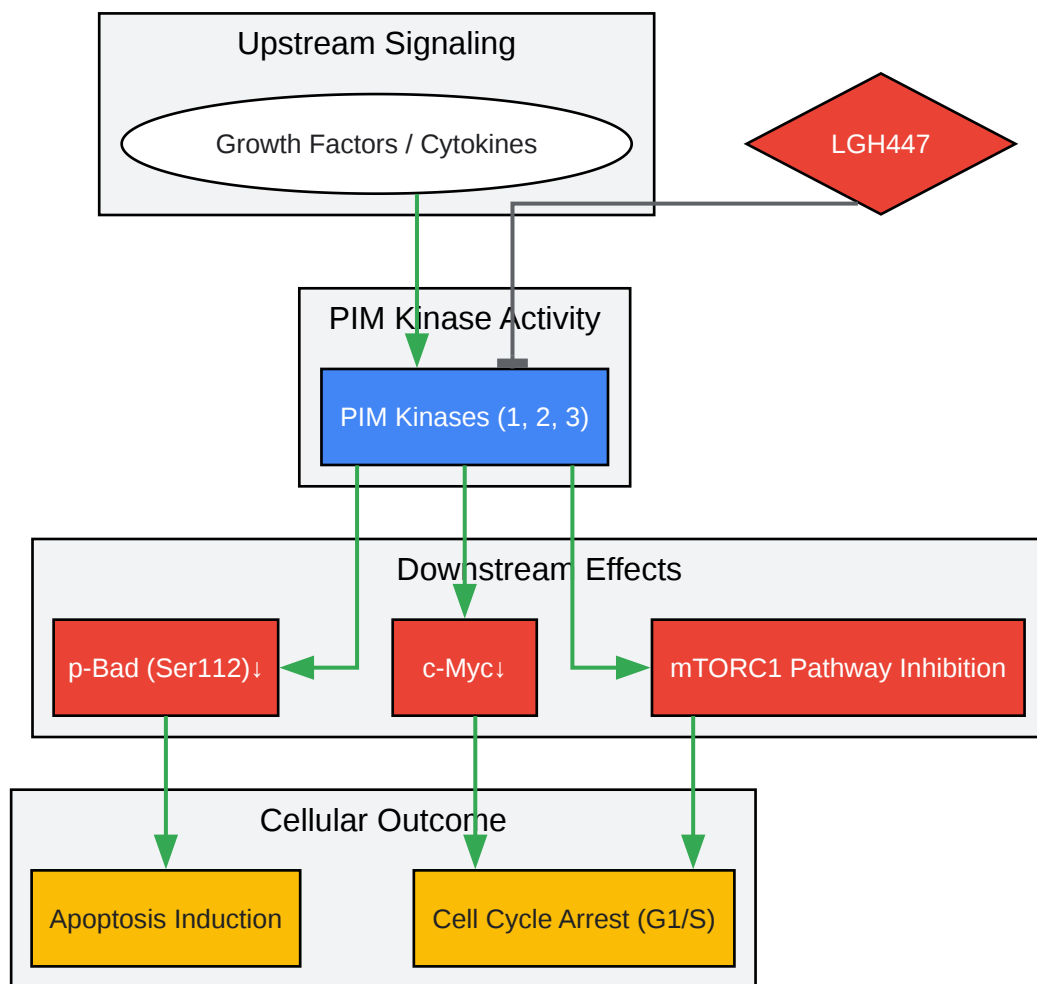
## Mechanism of Action

LGH447 functions by binding to and inhibiting the kinase activity of all three PIM isoforms.[1] This inhibition disrupts key cellular processes that are critical for cancer cell survival and proliferation. The primary mechanisms of action include cell cycle disruption and the induction of apoptosis.[4]

Inhibition of PIM kinases by LGH447 leads to a decrease in the phosphorylation of downstream targets, including the pro-apoptotic protein Bad (at Ser112) and the transcription factor c-Myc.[4] This leads to cell cycle arrest, primarily at the G1/S phase transition.[1][2] Furthermore, LGH447 has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and

protein synthesis.[4][5] The combined effect of these actions is the induction of apoptosis, as evidenced by the cleavage of caspases 3, 7, 8, and 9, and PARP.[2]

#### LGH447 Mechanism of Action



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